N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide
Description
N-(2-(Thiophen-3-yl)benzyl)cyclohexanesulfonamide is a sulfonamide derivative featuring a cyclohexane ring linked to a sulfonamide group, which is further attached to a benzyl moiety substituted with a thiophen-3-yl group at the 2-position. This structure combines aromatic (thiophene, benzene) and aliphatic (cyclohexane) components, suggesting a balance between lipophilicity and conformational flexibility.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h4-6,9-11,13,16,18H,1-3,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDMVBDGMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide typically involves the condensation of 2-(thiophen-3-yl)benzylamine with cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Structural Analysis with Similar Compounds
The target compound differs from structurally related sulfonamide-thiophene derivatives in three key aspects:
Sulfonamide Substituent: The cyclohexanesulfonamide group contrasts with the benzenesulfonamide or thiomorpholine-sulfonyl groups in compounds 66–70 ().
Linker Group : The benzyl linker in the target compound replaces the acetamide linkage seen in compounds 66–70. This may reduce hydrogen-bonding capacity but increase steric flexibility, influencing target engagement .
Thiophene Substitution : While all compounds feature a thiophen-3-yl group, the target’s substitution at the benzyl 2-position differs from the 3-position acetamide-linked thiophenes in compounds 66–70, altering electronic and steric profiles .
Physicochemical Properties and Spectral Data
Table 1: Comparison of Key Properties of Sulfonamide-Thiophene Derivatives
Key Observations:
- Melting Points : The target’s cyclohexane group may reduce crystallinity compared to compounds 66–68 (melting points >140°C), aligning more closely with compound 70 (89–93°C), where the trifluoromethyl group disrupts packing .
- Spectral Data : All compounds exhibit characteristic sulfonamide S=O stretches (~1150–1350 cm⁻¹) in IR. The target’s benzyl-thiophene protons are expected to resonate in the δ 7.0–8.5 ppm range, similar to compounds 66–70 .
Biological Activity
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide is a sulfonamide derivative that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that combines a thiophene ring with a cyclohexanesulfonamide moiety. The presence of the thiophene ring is significant as it contributes to the compound's potential biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, potentially impacting processes such as inflammation and infection.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains.
- Cellular Interactions : The compound may interact with cellular receptors or proteins, leading to alterations in signaling pathways that affect cell proliferation or apoptosis.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Limited effect |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial load in treated samples compared to controls . -
Inflammation Modulation :
In a separate investigation, researchers assessed the compound's ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in swelling and pain scores, suggesting its potential as an anti-inflammatory agent . -
Mechanistic Insights :
Another study focused on elucidating the molecular mechanisms underlying the compound's effects. Using cell lines, researchers demonstrated that this compound inhibited NF-kB signaling pathways, which are crucial for inflammatory responses .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Exploring the potential for use in combination with other antimicrobial or anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
